2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide
Description
This compound is a structurally complex molecule featuring a 1,3,4-thiadiazole core substituted with a 4-(4-methoxyphenyl)piperazinyl group at the 5-position and a sulfanylacetamide moiety at the 2-position. The acetamide side chain is further modified with a tetrahydrofuran (oxolan-2-yl)methyl group. Its synthesis likely involves regioselective alkylation of thiol-containing intermediates, as inferred from analogous methodologies in related compounds .
Properties
IUPAC Name |
2-[[5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3S2/c1-27-16-6-4-15(5-7-16)24-8-10-25(11-9-24)19-22-23-20(30-19)29-14-18(26)21-13-17-3-2-12-28-17/h4-7,17H,2-3,8-14H2,1H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VREGYAOSFODSKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NCC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({5-[4-(4-methoxyphenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. With a molecular formula of and a molecular weight of 449.6 g/mol, this compound features a complex structure that includes a thiadiazole moiety, which is known for various pharmacological properties.
Biological Activity Overview
Research has indicated that derivatives of thiadiazole compounds often exhibit significant antimicrobial , antifungal , and antitumor activities. The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties against various bacterial strains. For instance, studies have demonstrated that compounds containing the thiadiazole moiety exhibit activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Amino-1,3,4-thiadiazole | S. aureus | 62.5 μg/mL |
| 2-Amino-1,3,4-thiadiazole | E. coli | 32.6 μg/mL |
| 2-Amino derivatives | B. cereus | 32 μg/mL |
Antifungal Activity
The antifungal properties of thiadiazole derivatives are also noteworthy. Compounds similar to this compound have been reported to inhibit fungi such as Candida albicans and Aspergillus niger, with some derivatives achieving MIC values comparable to standard antifungal agents like fluconazole .
| Compound | Fungal Strain | MIC (μg/mL) |
|---|---|---|
| Thiourea derivative | C. albicans | 24–26 |
| Thiadiazole derivative | A. niger | 32–42 |
Antitumor Activity
The potential antitumor effects of thiadiazole derivatives have also been explored. Certain compounds have demonstrated cytotoxic effects against cancer cell lines in vitro, indicating a possible mechanism for future anticancer drug development .
Case Studies
Several studies have focused on the synthesis and evaluation of biological activities of thiadiazole derivatives:
- Antimicrobial Screening : A series of new 1,3,4-thiadiazole derivatives were synthesized and tested for their antimicrobial activity against various strains. The results indicated that modifications at the C-5 position significantly enhanced antibacterial potency .
- Structure–Activity Relationship (SAR) : Investigations into the SAR of thiadiazoles revealed that substituents on the phenyl ring could dramatically influence both antibacterial and antifungal activities. For example, halogenated phenyl groups generally increased activity against Gram-positive bacteria .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituents, and side chains. Below is a comparative analysis with key examples from the literature:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle: The 1,3,4-thiadiazole core (target compound, ) is sulfur-rich, enhancing electron-withdrawing properties and stability compared to 1,3,4-oxadiazole analogs (e.g., ). This may influence binding affinity in biological systems.
Substituents at Position 5: The 4-methoxyphenylpiperazinyl group in the target compound differs from diphenylmethyl () or quinoxalinyl-piperazinyl () groups. The methoxy group may enhance lipophilicity and CNS penetration compared to halogenated or bulky aromatic substituents (e.g., ). Piperazine-containing analogs (e.g., ) are frequently associated with receptor-binding activity, particularly in neurological targets.
Acetamide Side Chain :
- The oxolan-2-ylmethyl group in the target compound introduces a cyclic ether, likely improving metabolic stability compared to pyrazin-2-yl () or chlorophenyl () substituents.
- Substitutions like 5-methyloxazol-3-yl () or 4-methoxyphenyl () demonstrate how side-chain modifications tailor pharmacokinetic profiles.
Biological Activities: While direct pharmacological data for the target compound are unavailable, structurally related thiadiazoles (e.g., ) show antimicrobial activity, and oxadiazoles (e.g., ) exhibit anticancer effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
